molecular formula C16H25NO2 B11948378 N-(3-hydroxyphenyl)decanamide CAS No. 37795-95-2

N-(3-hydroxyphenyl)decanamide

Cat. No.: B11948378
CAS No.: 37795-95-2
M. Wt: 263.37 g/mol
InChI Key: NEZYHLUQQZFZNX-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)decanamide is an organic compound characterized by a decanamide backbone linked to a 3-hydroxyphenyl group. Its structure combines a hydrophobic carbon chain with a polar phenolic hydroxyl group, enabling diverse physicochemical interactions.

Properties

CAS No.

37795-95-2

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-(3-hydroxyphenyl)decanamide

InChI

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(18)13-14/h9-11,13,18H,2-8,12H2,1H3,(H,17,19)

InChI Key

NEZYHLUQQZFZNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)decanamide typically involves the reaction of 3-hydroxyaniline with decanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-hydroxyaniline+decanoyl chlorideThis compound+HCl\text{3-hydroxyaniline} + \text{decanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-hydroxyaniline+decanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-hydroxyphenyl)decanamide can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Esters, ethers, or other substituted derivatives.

Scientific Research Applications

Chemistry: N-(3-hydroxyphenyl)decanamide is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. It may be explored for its efficacy in treating various diseases, including infections and inflammatory conditions.

Industry: this compound can be used in the formulation of specialty chemicals, such as surfactants, lubricants, and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)decanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The amide group can interact with enzymes and receptors, modulating their function. The compound may also affect cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The meta-hydroxyl group in this compound enhances hydrogen bonding compared to para-substituted analogs (e.g., N-(4-Methylphenyl)decanamide) .
  • Chain length directly influences solubility and bioavailability; shorter chains (C9) reduce lipid affinity, while longer chains (C12) may hinder aqueous dispersion .

Lipid Metabolism Modulation

This compound has shown activity in lipid metabolism pathways, contrasting with analogs like N-(3-Hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12), which inhibits ceramide trafficking. The absence of a hydroxymethyl group in this compound reduces specificity for ceramide-related enzymes but broadens its interaction with lipid-modifying targets .

Anti-inflammatory Effects

Compared to N-(4-Methylphenyl)decanamide, which inhibits cyclooxygenase-2 (COX-2) via methyl group interactions, the hydroxyl group in this compound may instead modulate NF-κB signaling, as observed in structurally similar phenolic amides .

Enzyme Binding Affinity

  • This compound : Binds to lipid-transfer proteins with moderate affinity (IC₅₀ ~ 15 µM) .
  • N-(2-acetylphenyl)nonanamide: Exhibits weaker binding (IC₅₀ > 50 µM) due to reduced chain length and acetyl steric effects .

Mechanistic Differences

The hydroxyl group’s meta-position enables distinct interactions with enzymatic active sites. For example, this compound stabilizes hydrogen bonds with catalytic residues in lipid kinases, whereas para-substituted analogs like N-(4-hydroxyphenyl)pivalamide show weaker interactions due to suboptimal spatial alignment .

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